Superior Anti-Inflammatory Potency vs. Guluronic Acid Hexamer in Macrophage TNF-α Suppression
In a direct head-to-head comparison using LPS-stimulated RAW264.7 murine macrophages, D-Hexamannuronic acid (M6) inhibited TNF-α secretion with an IC50 of 12.3 ± 1.8 μM, whereas D-Hexaguluronic acid (G6) showed an IC50 of 45.8 ± 5.2 μM under identical conditions [1]. The quantified difference represents a 3.7-fold higher potency for M6 in this assay.
| Evidence Dimension | Inhibition of LPS-induced TNF-α secretion (IC50) |
|---|---|
| Target Compound Data | 12.3 ± 1.8 μM |
| Comparator Or Baseline | D-Hexaguluronic acid (G6): 45.8 ± 5.2 μM |
| Quantified Difference | 3.7-fold more potent |
| Conditions | RAW264.7 murine macrophages, stimulated with 100 ng/mL LPS for 24 h, TNF-α quantified by ELISA |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, M6 provides substantially higher potency than G6 at equivalent molar concentrations, reducing required dosage and potential off-target effects.
- [1] Yang, J., et al. (2020). Mannuronic acid oligosaccharides suppress LPS-induced inflammation via TLR4/NF-κB pathway. Marine Drugs, 18(6), 312. View Source
